Molecular Weight and Lipophilicity Differentiation vs. 2-Fluorophenyl Analog
The target compound (MW 314.76 Da, LogP 1.83) is significantly larger and more lipophilic than the mono‑fluoro unsubstituted analog (2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile (CAS 1454881‑43‑6, MW 280.32 Da). The chlorine atom adds 34.44 Da of molecular mass and increases LogP by approximately 0.5–0.8 log units, consistent with the general contribution of chlorine to lipophilicity [REFS‑1][REFS‑2]. This difference can influence passive membrane permeability and binding to hydrophobic pockets in biological targets.
| Evidence Dimension | Molecular Weight (Da) and LogP |
|---|---|
| Target Compound Data | MW = 314.76 Da, LogP = 1.83 (predicted, ACD/Labs) |
| Comparator Or Baseline | (2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile: MW = 280.32 Da, LogP ≈ 1.0–1.3 (estimated from analogous structures) |
| Quantified Difference | MW +34.44 Da; LogP Δ ≈ +0.5–0.8 |
| Conditions | Predicted with ACD/Labs Percepta v14.0; comparator LogP estimated from in-class median. |
Why This Matters
The higher molecular weight and lipophilicity may improve membrane permeation and target‑pocket occupancy, critical parameters for CNS‑penetrant or intracellular targets.
